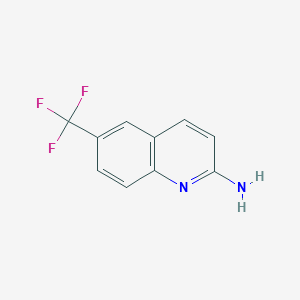

6-(Trifluoromethyl)quinolin-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethyl)quinolin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(14)15-8/h1-5H,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXIFGHLRHXQGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)N)C=C1C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459077 |

Source

|

| Record name | 6-(trifluoromethyl)quinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791595-93-2 |

Source

|

| Record name | 6-(trifluoromethyl)quinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(trifluoromethyl)quinolin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethyl)quinolin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethyl)quinolin-2-amine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents, and the introduction of a trifluoromethyl group can profoundly influence a molecule's physicochemical and pharmacological properties.[1] The trifluoromethyl group is known to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets by modulating electronic properties and lipophilicity. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for their determination.

Chemical Identity and Core Properties

Molecular Structure:

Table 1: Core Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 791595-93-2 | [2] |

| Molecular Formula | C₁₀H₇F₃N₂ | [2] |

| Molecular Weight | 212.17 g/mol | [2] |

| Calculated LogP | 2.8358 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 0 | [2] |

Synthesis of this compound

Proposed Synthetic Pathway:

A plausible synthetic route would involve the reaction of a suitably substituted aniline with a trifluoromethyl-containing building block to form an enamine, followed by an acid-catalyzed intramolecular cyclization.

Experimental Protocol: Synthesis of this compound

Materials:

-

Substituted p-phenylenediamine

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Polyphosphoric acid (PPA) or Eaton's reagent

-

Toluene

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the substituted p-phenylenediamine (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture for 4-6 hours, or until the theoretical amount of water is collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

-

Cyclization: To the crude enamine, add polyphosphoric acid (PPA) or Eaton's reagent (10 eq by weight).

-

Heat the mixture to 120-140 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired this compound.

Causality Behind Experimental Choices:

-

The Dean-Stark apparatus is employed to drive the condensation reaction to completion by removing the water by-product.

-

Polyphosphoric acid or Eaton's reagent is a strong acid and dehydrating agent that facilitates the intramolecular electrophilic cyclization to form the quinoline ring system.

-

The neutralization step is crucial to quench the acid and allow for the extraction of the basic amine product into the organic phase.

Physicochemical Properties and Their Determination

Melting Point

The melting point is a fundamental property that provides an indication of the purity of a crystalline solid. While no experimental melting point for this compound has been reported, a related compound, (E)-2-(((2-Methyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol, has a reported melting point of 129-132 °C.[3]

Experimental Protocol: Melting Point Determination

Apparatus:

-

Melting point apparatus (e.g., Stuart SMP10)

-

Capillary tubes

Procedure:

-

Finely powder a small sample of the crystalline this compound.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-15 °C per minute until the temperature is about 20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid droplet appears and the temperature at which the entire sample has melted. The melting point is reported as this range.

Solubility

The solubility of a compound in various solvents is a critical parameter in drug development, influencing formulation, bioavailability, and administration routes. The quinoline core suggests a generally hydrophobic nature, while the amino group can participate in hydrogen bonding, potentially increasing solubility in polar protic solvents. The trifluoromethyl group is highly lipophilic and is expected to decrease aqueous solubility.[4]

Qualitative Solubility Profile:

It is anticipated that this compound will exhibit low solubility in water and higher solubility in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.

Experimental Protocol: Equilibrium Solubility Determination

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, DMSO, ethanol)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a UV detector

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

After incubation, centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with the appropriate mobile phase for HPLC analysis.

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Analyze the standard solutions and the diluted sample by HPLC.

-

Construct a calibration curve from the standard solutions and determine the concentration of the compound in the sample.

Acidity/Basicity (pKa)

The pKa value(s) of a molecule are crucial for understanding its ionization state at different physiological pH values, which in turn affects its solubility, absorption, and interaction with biological targets. The quinoline nitrogen is basic, and the 2-amino group is also basic. The trifluoromethyl group is electron-withdrawing and will decrease the basicity of both nitrogen atoms. No experimental pKa value for this compound has been reported.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

Principle:

This method relies on the change in the UV-Vis absorption spectrum of the compound as its ionization state changes with pH.

Materials:

-

This compound

-

A series of buffers with known pH values covering a range of at least 2 pH units above and below the estimated pKa.

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

For each pH buffer, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer.

-

Record the UV-Vis absorption spectrum for each sample over a relevant wavelength range.

-

Identify a wavelength where there is a significant difference in absorbance between the protonated and deprotonated forms of the molecule.

-

Plot the absorbance at this wavelength against the pH of the buffer.

-

The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, which can be determined from the inflection point of the resulting sigmoidal curve.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). A calculated LogP value for this compound is 2.8358.[2]

Experimental Protocol: LogP Determination by Shake-Flask Method

Principle:

The compound is partitioned between two immiscible liquids, typically n-octanol and water, and the concentration in each phase is measured to determine the partition coefficient.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or vials

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Prepare a solution of the compound in either water or n-octanol.

-

Add a known volume of this solution to a separatory funnel or vial containing a known volume of the other immiscible solvent.

-

Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely.

-

Carefully collect an aliquot from each phase.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of the identity of a compound. While specific spectra for this compound are not available, data for the closely related isomer, 4-amino-2-methyl-7-(trifluoromethyl)quinoline, can provide valuable insights.[1]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the quinoline ring system. The chemical shifts and coupling patterns will be influenced by the positions of the amino and trifluoromethyl groups. The protons of the amino group will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 10 carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

The FT-IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:

-

N-H stretching of the primary amine in the region of 3300-3500 cm⁻¹.

-

C=N and C=C stretching vibrations of the quinoline ring in the 1500-1650 cm⁻¹ region.

-

Strong C-F stretching vibrations of the trifluoromethyl group, typically in the 1000-1350 cm⁻¹ range.

UV-Vis Spectroscopy:

The UV-Vis absorption spectrum of quinoline derivatives typically shows multiple absorption bands in the ultraviolet region, corresponding to π → π* and n → π* electronic transitions within the aromatic system.[3] The exact position and intensity of these bands will be influenced by the substituents and the solvent.

Thermal Stability

The thermal stability of a compound is important for its handling, storage, and processing. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard techniques for assessing thermal stability. While specific data for this compound is unavailable, related 6-amino-4-(trifluoromethyl)quinolines have been reported to have high thermal stability.[3]

Experimental Protocol: Thermal Analysis (TGA/DSC)

Apparatus:

-

Simultaneous Thermal Analyzer (STA) capable of performing both TGA and DSC.

Procedure:

-

Accurately weigh a small amount of the sample (typically 5-10 mg) into an appropriate crucible (e.g., alumina).

-

Place the crucible in the TGA/DSC instrument.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).

-

Record the weight loss as a function of temperature (TGA) and the heat flow into or out of the sample as a function of temperature (DSC).

-

The TGA curve will indicate the temperatures at which decomposition occurs, while the DSC curve will show endothermic or exothermic events such as melting, decomposition, and phase transitions.

Safety and Handling

This compound is classified as a warning-level hazard. The following hazard statements apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. It should be stored at 4°C, protected from light.[2]

Conclusion

This compound is a valuable building block in medicinal chemistry. This guide has provided an overview of its key physicochemical properties and detailed experimental protocols for their determination. While experimental data for this specific compound is limited, the provided methodologies, based on established practices for similar quinoline derivatives, offer a robust framework for researchers to characterize this and other novel compounds. A thorough understanding of these properties is fundamental to advancing the development of new and effective therapeutic agents.

References

-

Rocha, I. O., Kappenberg, Y. G., Rosa, W. C., Frizzo, C. P., Zanatta, N., Martins, M. A. P., Tisoco, I., Iglesias, B. A., & Bonacorso, H. G. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives, 2021(1), 22. [Link]

-

PubChem. (n.d.). 6-Aminoquinoline. Retrieved January 22, 2026, from [Link]

-

Yilmaz, D. (2019). INVESTIGATION OF SOME PROPERTIES OF 4-AMINO-2-METHYL-7 (TRIFLUOROMETHYL) QUINOLINE MOLECULE BY EXPERIMENTAL AND THEORETICAL SPEC. Artvin Coruh University Journal of Forestry Faculty, 20(1), 1-10. [Link]

Sources

An In-depth Technical Guide to 6-(Trifluoromethyl)quinolin-2-amine (CAS: 791595-93-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Scaffold

6-(Trifluoromethyl)quinolin-2-amine is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its quinoline core is a "privileged scaffold," a structural motif frequently found in biologically active compounds and approved drugs. The strategic placement of a trifluoromethyl (-CF3) group at the 6-position and an amine group at the 2-position imparts unique physicochemical properties that make this molecule a valuable starting point for the synthesis of novel therapeutic agents. Quinoline derivatives have a long history in medicine, with applications ranging from antimalarial to anticancer and anti-inflammatory agents.[1][2][3][4]

The trifluoromethyl group is a key player in modern drug design.[5] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[5][6] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, offering a technical resource for researchers leveraging this versatile compound in their work.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 791595-93-2 | [7] |

| Molecular Formula | C₁₀H₇F₃N₂ | [7] |

| Molecular Weight | 212.17 g/mol | [7] |

| Appearance | Off-white to pale yellow solid (typical) | Inferred from supplier data |

| Purity | ≥98% (typical from commercial suppliers) | [7] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | [7] |

| logP (calculated) | 2.8358 | [7] |

| Hydrogen Bond Donors | 1 | [7] |

| Hydrogen Bond Acceptors | 2 | [7] |

| Rotatable Bonds | 0 | [7] |

Synthesis of the Core Scaffold

While specific, detailed public-domain syntheses for this compound are not extensively documented, its structure lends itself to established methods for quinoline ring formation. A plausible and commonly employed strategy is a variation of the Friedländer annulation or related cyclocondensation reactions.

A general retrosynthetic approach is outlined below:

Caption: Retrosynthetic analysis for this compound.

A likely synthetic route would involve the reaction of a suitably substituted 2-aminoaryl ketone or aldehyde with a compound containing an activated methylene group adjacent to a nitrile. For instance, the synthesis could commence from 4-amino-3-formylbenzotrifluoride and a protected form of aminoacetonitrile, followed by cyclization and deprotection. Another approach could involve the cyclization of (Z)-4-((4-aminophenyl)amino)-1,1,1-trifluoro-but-3-en-2-ones in an acidic medium, a method reported for analogous 6-amino-4-(trifluoromethyl)quinolines.[6]

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is primarily centered around the nucleophilic 2-amino group. This functionality serves as a handle for a variety of chemical transformations, allowing for the construction of a diverse library of derivatives.

N-Arylation and N-Alkylation

The primary amine is amenable to cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensations, to introduce aryl or heteroaryl substituents. This is a common strategy for linking the quinoline scaffold to other pharmacophores.

Illustrative Experimental Workflow: Palladium-Catalyzed N-Arylation

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemscene.com [chemscene.com]

Spectroscopic Characterization of 6-(Trifluoromethyl)quinolin-2-amine: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for the analytical characterization of 6-(Trifluoromethyl)quinolin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide combines theoretical predictions with established principles of spectroscopic interpretation to offer a robust framework for the structural elucidation and verification of this important fluorinated quinoline derivative.

Introduction

This compound is a heterocyclic compound incorporating a quinoline scaffold, a key structural motif in numerous pharmacologically active molecules. The presence of a trifluoromethyl group at the 6-position and an amine group at the 2-position significantly influences its electronic properties and potential biological activity. Accurate and unambiguous structural confirmation is paramount in the synthesis and application of such compounds. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will explore the expected spectroscopic signatures of this compound, offering insights into the underlying principles of each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and electronic environment of the atoms.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons and the amine protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | ~6.8 | d | ~8.5 |

| H4 | ~7.8 | d | ~8.5 |

| H5 | ~7.9 | d | ~8.8 |

| H7 | ~7.7 | dd | ~8.8, ~2.0 |

| H8 | ~8.3 | d | ~2.0 |

| NH₂ | ~5.0 - 6.0 | br s | - |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will reveal the chemical shifts of the ten carbon atoms in the molecule, with the trifluoromethyl group introducing a characteristic quartet for the carbon it is attached to due to C-F coupling.[1][2][3]

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C2 | ~158 | s |

| C3 | ~115 | s |

| C4 | ~138 | s |

| C4a | ~148 | s |

| C5 | ~122 | s |

| C6 | ~125 | q |

| C7 | ~128 | s |

| C8 | ~120 | s |

| C8a | ~130 | s |

| CF₃ | ~124 | q |

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure complete dissolution; gentle vortexing or sonication may be applied.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., zg30). Key parameters to consider are spectral width, number of scans, and relaxation delay.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will likely be required due to the lower natural abundance of ¹³C.

Data Interpretation: NMR

-

¹H NMR: The downfield chemical shifts of the aromatic protons are characteristic of the quinoline ring system.[4][5][6] The protons on the pyridine ring (H3, H4) will show a characteristic doublet-of-doublets coupling pattern. The protons on the benzene ring (H5, H7, H8) will have their chemical shifts influenced by the electron-withdrawing trifluoromethyl group. The broad singlet for the NH₂ protons is typical and its chemical shift can be concentration and solvent dependent.[7][8]

-

¹³C NMR: The chemical shift of C2 will be significantly upfield due to the electron-donating effect of the amino group. The carbon attached to the trifluoromethyl group (C6) will appear as a quartet due to one-bond coupling with the three fluorine atoms. The CF₃ carbon itself will also be a quartet.[1][9] The other aromatic carbons will have chemical shifts consistent with a substituted quinoline ring.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C-F, and aromatic C=C and C-H bonds.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1620 - 1580 | Strong | N-H bend (scissoring) and Aromatic C=C stretch |

| 1500 - 1400 | Medium | Aromatic C=C stretch |

| 1350 - 1100 | Strong | C-F stretch |

| 900 - 650 | Strong, Broad | N-H wag and Aromatic C-H out-of-plane bend |

Experimental Protocol: FT-IR Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum.

-

The data is typically collected over a range of 4000-400 cm⁻¹.

Data Interpretation: IR

The two sharp bands in the 3450-3300 cm⁻¹ region are characteristic of a primary amine (R-NH₂), corresponding to the asymmetric and symmetric N-H stretching vibrations.[7][11][12][13][14] The strong absorption in the 1350-1100 cm⁻¹ range is indicative of the C-F stretching vibrations of the trifluoromethyl group. The aromatic nature of the quinoline ring will be confirmed by the C-H stretching bands just above 3000 cm⁻¹ and the C=C stretching bands in the 1620-1400 cm⁻¹ region.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₁₀H₇F₃N₂. The predicted exact mass and major fragment ions are listed below.

| m/z (mass-to-charge ratio) | Assignment | Description |

| 212.06 | [M]⁺ | Molecular Ion |

| 185.06 | [M - HCN]⁺ | Loss of hydrogen cyanide from the quinoline ring |

| 143.05 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical |

Experimental Protocol: Mass Spectrometry

Instrumentation:

-

A mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation (for ESI):

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography system.

Data Acquisition:

-

Optimize the ionization source parameters (e.g., capillary voltage, gas flow rates).

-

Acquire the mass spectrum in the desired mass range. For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer is recommended to obtain the exact mass.

Data Interpretation: Mass Spectrometry

The molecular ion peak at m/z 212.06 would confirm the molecular weight of the compound. A key fragmentation pathway for quinoline derivatives is the loss of hydrogen cyanide (HCN, 27 Da) from the heterocyclic ring, which would result in a fragment ion at m/z 185.06.[15][16][17][18] Another expected fragmentation would be the loss of the trifluoromethyl radical (CF₃, 69 Da), leading to a fragment at m/z 143.05. High-resolution mass spectrometry can be used to confirm the elemental composition of the molecular ion and its fragments.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. By combining the detailed information from NMR, IR, and Mass Spectrometry, researchers can confidently verify the identity and purity of this compound. The predicted data, along with the provided experimental protocols and interpretation guidelines, serve as a valuable resource for scientists and professionals engaged in the synthesis, characterization, and application of novel quinoline-based molecules.

References

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC - NIH. Available at: [Link]

-

MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing. Available at: [Link]

-

Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. RSC Publishing. Available at: [Link]

-

13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

-

Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]

-

IR: amines. University of Calgary. Available at: [Link]

-

Wiley-VCH 2008 - Supporting Information. Wiley Online Library. Available at: [Link]

-

Infrared Spectroscopy. University of Wisconsin-River Falls. Available at: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

1,3-Bis(trifluoromethyl)benzene - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. Available at: [Link]

-

Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Available at: [Link]

-

This journal is © The Royal Society of Chemistry 2015. The Royal Society of Chemistry. Available at: [Link]

-

1 H (a) and 13 C (b) NMR spectra of... ResearchGate. Available at: [Link]

-

Table 3 1 H NMR chemical shifts and line widths of the free quinolones... ResearchGate. Available at: [Link]

-

Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Beilstein Journals. Available at: [Link]

-

6-Amino-2-(trifluoromethyl)quinolin-3-ol. PubChem. Available at: [Link]

-

2-Ethyl-6-(trifluoromethyl)quinolin-8-amine. PubChem. Available at: [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

Chemical shifts. University of Oxford. Available at: [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. Available at: [Link]

-

Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. Available at: [Link]

-

Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

INVESTIGATION OF SOME PROPERTIES OF 4-AMINO-2-METHYL-7 (TRIFLUOROMETHYL) QUINOLINE MOLECULE BY EXPERIMENTAL AND THEORETICAL SPEC. DergiPark. Available at: [Link]

-

1H NMR Chemical Shift. Oregon State University. Available at: [Link]

-

13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

(PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. ResearchGate. Available at: [Link]

-

Quinoline, 6-methyl-. NIST WebBook. Available at: [Link]

-

Quinoline. NIST WebBook. Available at: [Link]

Sources

- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. spectrabase.com [spectrabase.com]

- 3. 1,3-Bis(trifluoromethyl)-benzene(402-31-3) 13C NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tsijournals.com [tsijournals.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

A Guide to the Crystal Structure Analysis of Trifluoromethylquinoline Derivatives: From Synthesis to Structural Elucidation and Interpretation

Introduction: The Trifluoromethyl Group as a Cornerstone in Modern Drug Design

The strategic incorporation of the trifluoromethyl (CF3) group into molecular scaffolds has become an indispensable tool in medicinal chemistry.[1] Its unique electronic and steric properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, improved bioavailability, and superior binding affinity to biological targets.[1][2][3] Quinoline derivatives, a class of heterocyclic compounds with a broad spectrum of biological activities, have been a particular focus for trifluoromethylation. The resulting trifluoromethylquinoline derivatives are prominent in the development of new therapeutic agents.[4]

This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of trifluoromethylquinoline derivatives. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies. We will navigate the entire workflow, from the critical step of obtaining high-quality single crystals to the nuances of structure refinement and the detailed analysis of intermolecular interactions that govern the crystal packing.

Part 1: The Art and Science of Crystallization

The foundation of any successful crystal structure analysis is the growth of a high-quality single crystal. This is often the most challenging and empirical step in the entire process.[5][6] For trifluoromethylquinoline derivatives, the presence of the highly lipophilic and electron-withdrawing CF3 group can influence solubility and intermolecular interactions, requiring careful selection of crystallization conditions.

Foundational Principles of Crystallization

Crystallization is the process of forming a solid crystalline material from a solution, melt, or more rarely, a gas.[7] The underlying principle is the slow reduction of the solubility of the compound of interest, allowing molecules to self-assemble into a well-ordered, three-dimensional lattice.[7] Key to this process is achieving a state of supersaturation, from which crystals can nucleate and grow.[8]

Common Crystallization Techniques for Trifluoromethylquinoline Derivatives

Several techniques are commonly employed for the crystallization of small organic molecules. The choice of method depends on the solubility, stability, and quantity of the compound.

-

Slow Evaporation: This is often the simplest and most common method.[5] A near-saturated solution of the compound is prepared and left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.[2] For trifluoromethylquinolines, which are often soluble in common organic solvents, this method can be highly effective.

-

Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available.[9] A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble.[10] The vapor from the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.[9][10]

-

Slow Cooling: This method is suitable for compounds whose solubility is significantly dependent on temperature. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly.[5] The decrease in temperature reduces solubility, leading to crystallization.

Step-by-Step Experimental Protocol: Vapor Diffusion

This protocol provides a detailed methodology for the vapor diffusion technique, a robust method for crystallizing trifluoromethylquinoline derivatives.

Materials:

-

Small glass vial (e.g., 0.5-1 mL)

-

Larger glass vial or beaker that can accommodate the smaller vial

-

Airtight cap or parafilm for the larger container

-

Syringe or micropipette

-

Solvent in which the compound is soluble (e.g., dichloromethane, chloroform, ethyl acetate)

-

Anti-solvent in which the compound is insoluble but miscible with the solvent (e.g., hexane, pentane, diethyl ether)[9]

Procedure:

-

Prepare the Compound Solution: Dissolve 5-10 mg of the trifluoromethylquinoline derivative in a minimal amount of the chosen solvent in the small vial. The solution should be close to saturation.

-

Set up the Diffusion Chamber: Add the anti-solvent to the larger vial to a depth of about 0.5-1 cm.

-

Introduce the Sample: Carefully place the small, open vial containing the compound solution into the larger vial, ensuring that the two liquids do not mix.[9]

-

Seal the System: Seal the larger vial tightly with a cap or parafilm.[9]

-

Incubate: Place the sealed setup in a location free from vibrations and temperature fluctuations.

-

Monitor Crystal Growth: Crystals should appear within a few hours to several days. The rate of crystal growth can be slowed by placing the setup in a cooler environment, which often leads to higher quality crystals.[9]

Troubleshooting Common Crystallization Problems

| Problem | Potential Cause | Suggested Solution |

| No Crystals Form | Solution is not supersaturated. | Allow more solvent to evaporate. Add a seed crystal. Scratch the inside of the vial with a needle to create nucleation sites.[11] |

| Formation of Oil/Amorphous Solid | Supersaturation is too high; compound is precipitating too quickly. | Dilute the solution slightly. Slow down the rate of solvent evaporation or diffusion. Try a different solvent system. |

| Many Small Crystals | Too many nucleation sites. | Filter the solution before setting up the crystallization to remove dust particles. Decrease the rate of crystallization. |

| Poor Crystal Quality (e.g., needles, plates) | Anisotropic crystal growth. | Try a different solvent or a mixture of solvents to influence the crystal habit.[5] |

Part 2: The Core of the Analysis: Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, the next step is to determine their three-dimensional structure using single-crystal X-ray diffraction (SC-XRD). This technique provides precise information about bond lengths, bond angles, and the overall molecular conformation.[12]

The SC-XRD Workflow

The SC-XRD workflow can be broken down into several key stages, from data collection to the final validation of the crystal structure.

Caption: The single-crystal X-ray diffraction workflow.

Step-by-Step Protocol: From Data Collection to a Refined Structure

1. Crystal Mounting and Data Collection:

-

A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[5]

-

The mounted crystal is placed in the X-ray diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms.

-

The crystal is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are recorded on a detector.[12] A full sphere of data is collected by rotating the crystal.

2. Data Reduction and Space Group Determination:

-

The collected diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors.

-

The symmetry of the diffraction pattern is analyzed to determine the unit cell parameters and the space group of the crystal.[13]

3. Structure Solution:

-

The "phase problem" is solved to obtain an initial electron density map. For small molecules like trifluoromethylquinolines, direct methods are typically used.[13]

-

Software such as SHELXT is highly effective for this purpose.[7]

4. Structure Refinement:

-

An initial atomic model is built into the electron density map.

-

This model is then refined against the experimental data using a least-squares method. The positions of the atoms, their anisotropic displacement parameters (which describe their thermal motion), and other parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns.

-

SHELXL is the gold standard for small-molecule structure refinement.[14]

Addressing the Challenges of the Trifluoromethyl Group in Refinement

The trifluoromethyl group can present specific challenges during structure refinement, most commonly rotational disorder. This occurs when the CF3 group can adopt multiple orientations in the crystal lattice.

Handling CF3 Disorder in SHELXL:

-

PART Instruction: Disordered atoms are assigned to different "parts" (e.g., PART 1 and PART 2). This allows the refinement program to treat the different orientations of the disordered group separately.[12]

-

Free Variables: The relative occupancies of the disordered components are refined using a free variable to ensure their sum is equal to one.[12]

-

Restraints: To maintain a chemically reasonable geometry for the disordered CF3 group, restraints are often necessary.[15]

-

Constraints:

-

EADP: This command constrains the anisotropic displacement parameters of corresponding atoms in the disordered components to be equal.[15]

-

Part 3: Interpreting the Structure: Beyond the Molecule

A crystal structure is more than just the geometry of a single molecule; it reveals how molecules interact and pack in the solid state. For trifluoromethylquinoline derivatives, understanding these intermolecular interactions is crucial, as they can influence physical properties such as melting point, solubility, and even biological activity.

The Role of Non-Covalent Interactions

The crystal packing of trifluoromethylquinoline derivatives is governed by a network of non-covalent interactions, including:

-

Hydrogen Bonds: Classical N-H...N or N-H...O hydrogen bonds are often present, as well as weaker C-H...O and C-H...N interactions.

-

π-π Stacking: The aromatic quinoline rings can stack on top of each other, leading to stabilizing π-π interactions.

-

Interactions involving Fluorine: The highly electronegative fluorine atoms of the CF3 group can participate in a variety of weak interactions, such as C-H...F, C-F...π, and F...F contacts. The contribution of these fluorine-mediated interactions can be significant in directing the crystal packing.[4]

Hirshfeld Surface Analysis: A Quantitative Approach

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[4] The Hirshfeld surface is a three-dimensional surface that defines the space occupied by a molecule in a crystal. By mapping properties such as the normalized contact distance (d_norm) onto this surface, it is possible to identify regions of close intermolecular contacts.

2D Fingerprint Plots:

A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the intermolecular contacts.[4] It is a plot of the distance from the surface to the nearest atom inside the surface (d_i) versus the distance to the nearest atom outside the surface (d_e). Different types of interactions appear as distinct regions in the plot, and the area of these regions corresponds to the relative contribution of each interaction to the overall crystal packing.

Quantitative Analysis of Intermolecular Contacts in a Trifluoromethylquinoline Derivative:

| Contact Type | Percentage Contribution |

| H...H | 45.0% |

| F...H | 25.5% |

| C...H | 12.3% |

| F...F | 5.8% |

| N...H | 4.2% |

| Other | 7.2% |

Data is representative and based on typical values found for such compounds.[4]

Visualizing Crystal Packing with Mercury

The software Mercury is an excellent tool for the 3D visualization and analysis of crystal structures.[2][3] It allows for the easy generation of packing diagrams, the visualization of intermolecular interactions, and the calculation of various geometric parameters.[2]

Caption: A typical workflow for analyzing a crystal structure using Mercury.

Part 4: The Phenomenon of Polymorphism

Polymorphism is the ability of a compound to exist in more than one crystalline form.[16][17] Different polymorphs of the same compound can have different physical properties, including melting point, solubility, stability, and bioavailability.[16] For pharmaceutical compounds, controlling polymorphism is of critical importance. Trifluoromethylquinoline derivatives have been shown to exhibit polymorphism, sometimes involving thermal single-crystal-to-single-crystal transformations.[18]

Case Study: Polymorphism and Thermal Transformation in a Trifluoromethylaminoquinoline Derivative

A study on 2,4-trifluoromethylquinoline derivatives with different amine substituents at the 7-position revealed the existence of polymorphism.[18] For example, the methylamine derivative (2) was found to exist in two different polymorphic forms, designated as crystal GB and YG, which emitted different colors of fluorescence.

Upon heating, crystal GB was observed to transform into crystal YG. Remarkably, this transformation occurred in a single-crystal-to-single-crystal (SCSC) manner, meaning the overall shape and integrity of the crystal were maintained during the phase transition. This SCSC transformation was confirmed by X-ray diffraction measurements at different temperatures.

Such studies highlight the importance of thorough crystallographic analysis under various conditions to identify and characterize all possible polymorphic forms of a drug candidate.

Part 5: Ensuring Data Integrity: Validation and Deposition

The final step in the crystal structure analysis workflow is the validation of the structural model and the deposition of the data in a public database.

CIF Validation

The Crystallographic Information File (CIF) is the standard format for reporting crystal structure data.[19] Before deposition, it is essential to validate the CIF to ensure that it is syntactically correct and that the structural model is chemically and crystallographically sound.[1]

-

enCIFer: This software from the Cambridge Crystallographic Data Centre (CCDC) is used to check the syntax of a CIF and to add relevant experimental details.[1]

-

PLATON/checkCIF: The IUCr's checkCIF service, which uses the PLATON software, performs a more in-depth validation of the geometric and crystallographic aspects of the structure.[20][21] It generates a report with alerts that highlight potential issues that need to be addressed.[19]

Deposition in the Cambridge Structural Database (CSD)

The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures. Depositing crystal structures in the CSD ensures that the data is preserved and accessible to the global scientific community.

Conclusion

The crystal structure analysis of trifluoromethylquinoline derivatives is a multi-faceted process that combines careful experimental work with sophisticated data analysis. This guide has provided a comprehensive overview of the key steps involved, from obtaining high-quality single crystals to the detailed interpretation of the final structural model. By understanding the nuances of crystallization, data collection, refinement, and the analysis of intermolecular interactions, researchers can gain invaluable insights into the structure-property relationships of these important pharmaceutical compounds. The robust methodologies and powerful software tools available today empower scientists to tackle even complex structural problems, such as disorder and polymorphism, with confidence, ultimately accelerating the drug discovery and development process.

References

-

Wardell, S. M. S. et al. (2020). Crystal structures, Hirshfeld surface analysis and Pixel energy calculations of three trifluoromethylquinoline derivatives: further analyses of fluorine close contacts in trifluoromethylated derivatives. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 76(5), 764-777. [Link]

-

Bruno, I. J., Cole, J. C., Kessler, M., et al. (2004). CSD Mercury Software Tutorial - Basic Overview & Introduction. Journal of Chemical Information and Computer Sciences, 44(6), 2133-2144. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

-

Harada, N., Karasawa, S., Matsumoto, T., & Koga, N. (2013). Thermal Single Crystal to Single Crystal Transformation among Crystal Polymorphs in 2-Dimethylamino-5,7-bis(trifluoromethyl)-1,8-naphthyridine and in a 1-Quinoline Analogue. Crystal Growth & Design, 13(11), 4705–4713. [Link]

-

University of Southampton. (2006). Crystallisation Techniques. University of Southampton, School of Chemistry. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). enCIFer User Guide & Tutorials. CCDC. [Link]

-

Sheldrick, G. M. (1997). Restraints, constraints, group fitting and disorder. SHELX-97 Manual. [Link]

-

van der Sluis, P., & Spek, A. L. (2015). DSR: enhanced modelling and refinement of disordered structures with SHELXL. Journal of Applied Crystallography, 48(3), 933-938. [Link]

-

University of California, Berkeley. (n.d.). How to Grow Crystals. College of Chemistry, UC Berkeley. [Link]

-

University of Geneva. (n.d.). Guide for crystallization. University of Geneva. [Link]

-

CCP4. (n.d.). Solve a small-molecule structure. CCP4 Wiki. [Link]

-

Coot developers. (2022). “Coot for SHELXL” Tutorial. Coot Wiki. [Link]

-

Cambridge Crystallographic Data Centre. (2022). How to define and visualize hydrogen bonds in Mercury - video tutorial. YouTube. [Link]

-

Mahiya, K. (2022). Modelling whole molecule disorder across the crystallographic inversion center. YouTube. [Link]

-

HKL Research, Inc. (n.d.). Small Molecule Structure Solution and Refinement. HKL-xray. [Link]

-

LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Structure Visualisations (MER-001). CCDC. [Link]

-

ResearchGate. (2013). How to grow single crystals by slow evaporation method?. ResearchGate. [Link]

-

University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography, University of Florida. [Link]

-

Koga, N. et al. (2011). Crystal Structures and Emitting Properties of Trifluoromethylaminoquinoline Derivatives: Thermal Single-Crystal-to-Single-Crystal Transformation of Polymorphic Crystals That Emit Different Colors. Chemistry - An Asian Journal, 6(5), 1234-1244. [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Reza Latifi's Homepage. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

-

Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E: Crystallographic Communications, 76(1), 1-11. [Link]

-

Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT Department of Chemistry. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Introduction to Full Interaction Maps (MER-002). CCDC. [Link]

-

Kratzert, D. (n.d.). Disordered Structure Refinement. Wikipedia. [Link]

-

Varughese, S. et al. (2013). A Spontaneous Single-Crystal-to-Single-Crystal Polymorphic Transition Involving Major Packing Changes. Angewandte Chemie International Edition, 52(42), 11046-11050. [Link]

-

Cambridge Structural Database. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

-

Spek, A. L. (n.d.). PLATON-CHECKCIF.pdf. National Single Crystal X-ray Facility. [Link]

-

Müller, P. (2009). Practical suggestions for better crystal structures. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 39(2), 68-80. [Link]

-

Varughese, S. et al. (2021). Shape Preserving Single Crystal to Amorphous to Single Crystal Polymorphic Transformation Is Possible. Crystal Growth & Design, 21(12), 6681–6686. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. CCDC. [Link]

-

University of York. (n.d.). Crystallization. University of York Chemistry Teaching Labs. [Link]

-

Abakumov, A. M. et al. (2019). Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals. Physical Chemistry Chemical Physics, 21(17), 8847-8858. [Link]

-

Spek, A. L. (2010). CIF VALIDATION WITH THE PROGRAM PLATON. Utrecht University. [Link]

-

ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. [Link]

-

Abakumov, A. M. et al. (2019). Solving the enigma of weak fluorine contacts in the solid state: A periodic DFT study of fluorinated organic crystals. ResearchGate. [Link]

-

Abakumov, A. M. et al. (2019). Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals. RSC Publishing. [Link]

-

Technobis Crystallization Systems. (2024). How to use the Vapor Diffusion set up of the CrystalBreeder. YouTube. [Link]

-

He, Y. et al. (2016). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. Scientific Reports, 6, 23623. [Link]

-

Spek, A. L. (2010). Validation of CIF's by PLATON. Utrecht University. [Link]

-

Cambridge Crystallographic Data Centre. (2023). How to View Symmetry Elements and Operations in Mercury. YouTube. [Link]

-

Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Hampton Research. [Link]

-

ResearchGate. (n.d.). The Hirshfeld surface highlights the close contacts of the elements. ResearchGate. [Link]

-

ResearchGate. (n.d.). Hirshfeld surface analysis of 1 showing close contacts in the crystal. ResearchGate. [Link]

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

-

ResearchGate. (n.d.). Percentage contributions of inter-atomic contacts to the Hirshfeld. ResearchGate. [Link]

-

University of Greenwich. (n.d.). Managing risk associated with crystal polymorphism in pharmaceutical development. REF Impact Case Studies. [Link]

-

BioCryst. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. BioCryst. [Link]

Sources

- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 2. Slow Evaporation Method [people.chem.umass.edu]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. depts.washington.edu [depts.washington.edu]

- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 7. hkl-xray.com [hkl-xray.com]

- 8. researchgate.net [researchgate.net]

- 9. unifr.ch [unifr.ch]

- 10. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. web.mit.edu [web.mit.edu]

- 13. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]

- 14. researchgate.net [researchgate.net]

- 15. Restraints and constraints [chem.gla.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. platonsoft.nl [platonsoft.nl]

- 18. cryst.chem.uu.nl [cryst.chem.uu.nl]

- 19. PLATON CIF VALIDATION [chem.gla.ac.uk]

- 20. Constraints & Restraints [pd.chem.ucl.ac.uk]

- 21. Constraints and restraints in crystal structure analysis - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Characterization of 6-(Trifluoromethyl)quinolin-2-amine: A Medicinal Chemistry Perspective

An In-Depth Technical Guide:

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its fusion of a benzene and pyridine ring creates a privileged heterocyclic system with diverse pharmacological potential, including anticancer, antimalarial, and antimicrobial activities.[1][3][4][5] The strategic incorporation of a trifluoromethyl (-CF3) group can profoundly enhance a molecule's therapeutic profile by increasing metabolic stability, improving membrane permeability, and modulating receptor binding affinity.[6][7] This guide presents a comprehensive theoretical and computational framework for the analysis of 6-(Trifluoromethyl)quinolin-2-amine (CAS No. 791595-93-2), a molecule that combines these two valuable moieties.[8] We will delineate a systematic computational workflow, from fundamental quantum mechanical calculations to advanced molecular docking simulations, to predict its structural, electronic, and biological properties. This document is intended for researchers, chemists, and drug development professionals seeking to leverage computational tools to accelerate the discovery and optimization of novel quinoline-based therapeutics.

Introduction: The Strategic Design of a Bioactive Scaffold

The development of novel therapeutics often hinges on the rational design of molecules that possess both a high affinity for a biological target and favorable pharmacokinetic properties. The title compound, this compound, represents a deliberate convergence of two structural features celebrated for their positive impact on bioactivity.

-

The Quinoline Core: As a "privileged structure," the quinoline skeleton is recognized by a multitude of biological targets.[1] Its rigid, planar structure and distribution of nitrogen heteroatoms make it an ideal framework for establishing specific interactions—such as hydrogen bonding and π-π stacking—within protein active sites. Its derivatives have been successfully developed into drugs for a wide array of diseases.[2]

-

The Trifluoromethyl Group's Influence: The -CF3 group is a powerful modulator of molecular properties.[6] Its strong electron-withdrawing nature can alter the electronics of the aromatic system, influencing reactivity and pKa. Furthermore, its high lipophilicity (Hansch π value of +0.88) and the exceptional strength of the C-F bond (bond dissociation energy of ~485 kJ/mol) enhance metabolic stability by shielding adjacent positions from enzymatic attack by cytochrome P450s.[6][7] This makes the -CF3 group a bioisostere of choice for groups like methyl or chlorine, often leading to improved drug candidates.

This guide provides the theoretical underpinning to explore these synergistic effects computationally, offering a roadmap to predict the molecule's behavior and guide its potential development as a therapeutic agent.

Molecular Profile: Synthesis and Predicted Spectroscopic Signatures

Caption: A systematic workflow for the computational analysis of a drug candidate.

Protocol 1: Geometry Optimization and Vibrational Analysis

Rationale: This is the foundational step of any computational study. The goal is to find the most stable three-dimensional conformation of the molecule, corresponding to a minimum on the potential energy surface. This optimized structure is essential for the accuracy of all subsequent calculations.

Methodology:

-

Structure Input: Build the 2D structure of this compound and convert it to a 3D model using software like Avogadro or Maestro.

-

Calculation Engine: Employ a quantum chemistry package (e.g., Gaussian, ORCA).

-

Theoretical Level: Select a suitable level of theory. Density Functional Theory (DFT) with the B3LYP functional is a robust and widely used choice for organic molecules.

-

Basis Set: Choose a basis set that provides a good balance between accuracy and computational cost. The Pople-style basis set 6-311++G(d,p) is a common and reliable standard.

-

Execution: Run the geometry optimization calculation.

-

Validation: Perform a frequency calculation on the optimized structure. The absence of any imaginary (negative) frequencies confirms that the structure is a true energy minimum. [11]

Protocol 2: Frontier Molecular Orbital (FMO) and MEP Analysis

Rationale: The electronic properties of a molecule govern its reactivity and how it interacts with other molecules. The FMOs (Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) and the Molecular Electrostatic Potential (MEP) map are critical for this analysis. [12][13] Methodology:

-

Input: Use the optimized geometry from Protocol 1.

-

Calculation: Perform a single-point energy calculation at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

-

FMO Analysis:

-

Visualize the HOMO and LUMO isosurfaces. The HOMO represents the region most likely to donate electrons, while the LUMO is the region most likely to accept them.

-

Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO). A smaller gap generally indicates higher chemical reactivity.

-

-

MEP Analysis:

-

Generate the MEP surface, which maps the electrostatic potential onto the electron density.

-

Interpret the color-coded map: Red regions indicate negative potential (electron-rich, nucleophilic sites), while blue regions indicate positive potential (electron-poor, electrophilic sites). This map is invaluable for predicting sites of non-covalent interactions like hydrogen bonding. [12]

-

Protocol 3: Molecular Docking for Target Interaction Analysis

Rationale: To understand the therapeutic potential of a molecule, we must predict how it binds to a specific biological target, such as an enzyme or receptor. Molecular docking is a computational technique that simulates this binding process. Given the prevalence of quinoline derivatives as anticancer agents, the Epidermal Growth Factor Receptor (EGFR) kinase is a logical and well-studied target. [12] Methodology:

-

Receptor Preparation:

-

Download the crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 5TBO) from the Protein Data Bank. [13] * Prepare the protein using software like AutoDock Tools or Schrödinger Maestro: remove water molecules, add hydrogen atoms, and assign charges.

-

-

Ligand Preparation:

-

Use the DFT-optimized structure of this compound.

-

Assign charges and define rotatable bonds.

-

-

Grid Generation: Define the binding site (the "docking box") on the receptor, typically centered on the location of a known co-crystallized ligand.

-

Docking Execution: Run the docking simulation using a program like AutoDock Vina. The software will generate multiple possible binding poses and rank them using a scoring function.

-

Pose Analysis:

-

Analyze the top-ranked poses. The best pose is one that has a low binding energy and forms chemically sensible interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues in the active site.

-

Visualize the interactions using software like PyMOL or Discovery Studio.

-

Predicted Properties and In Silico Analysis

This section summarizes the predicted physicochemical and biological properties of this compound based on available data and the computational protocols described.

Table 1: Core Physicochemical and Computed Properties

| Property | Value / Prediction | Source / Method |

|---|---|---|

| Molecular Formula | C₁₀H₇F₃N₂ | --- |

| Molecular Weight | 212.17 g/mol | [8] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | [8] |

| Lipophilicity (LogP) | 2.8358 | [8] |

| Hydrogen Bond Donors | 1 | [8] |

| Hydrogen Bond Acceptors | 2 | [8] |

| Rotatable Bonds | 0 | [8] |

| HOMO-LUMO Gap (ΔE) | Low-to-moderate (indicative of reactivity) | DFT Prediction |

| Dipole Moment | Moderate (due to polar -NH2 and -CF3 groups) | DFT Prediction |

Electronic and Reactivity Insights

-

FMO Distribution: The HOMO is expected to be localized primarily on the electron-rich aminoquinoline ring system, particularly the -NH2 group, identifying it as the primary site for electrophilic attack. The LUMO is likely distributed across the quinoline core, influenced by the electron-withdrawing -CF3 group, making the ring system susceptible to nucleophilic attack.

-

MEP Surface: The MEP map would likely show a strong negative potential (red) around the nitrogen of the amine group and the quinoline ring nitrogen, highlighting their roles as hydrogen bond acceptors. A positive potential (blue) would be expected around the amine hydrogens, marking them as hydrogen bond donors.

Predicted Biological Interactions and Profile

-

Molecular Docking (Hypothetical vs. EGFR): A docking simulation would likely predict that this compound binds within the ATP-binding pocket of the EGFR kinase domain. The quinoline nitrogen often acts as a hinge-binding element, forming a crucial hydrogen bond with a backbone amide in the hinge region of the kinase. The amine group could form additional hydrogen bonds, while the trifluoromethyl-substituted ring could engage in hydrophobic or halogen-bond interactions.

Caption: Logical diagram of potential interactions within a kinase active site.

-

ADMET Profile: Using tools like SwissADME, the molecule is predicted to have good gastrointestinal absorption and not be a P-glycoprotein substrate. [14]Its LogP value of ~2.8 is within the desirable range for oral bioavailability. However, computational tools also predict potential hepatotoxicity and mutagenicity, which would require careful experimental validation. [14]The molecule is predicted to adhere to Lipinski's Rule of Five, suggesting "drug-like" physicochemical properties.

Conclusion and Future Outlook

The theoretical and computational analysis of this compound reveals a molecule with significant potential. Its structural features—a privileged quinoline scaffold and a property-enhancing trifluoromethyl group—are highly desirable in modern drug discovery. Computational modeling predicts favorable electronic properties for biological interactions and a drug-like ADMET profile. DFT calculations illuminate its reactivity, while molecular docking simulations suggest a plausible binding mode in targets like EGFR kinase, providing a clear, testable hypothesis for its mechanism of action.

Future experimental work should focus on:

-

Chemical Synthesis: Development of an efficient and scalable synthetic route to produce the compound for in vitro and in vivo testing.

-

Spectroscopic Confirmation: Experimental characterization via NMR, IR, and mass spectrometry to confirm the structure and validate computational predictions.

-

In Vitro Biological Assays: Screening the compound against a panel of kinases and cancer cell lines to validate the anticancer potential predicted by docking studies. [12]4. Metabolic Stability Assays: Using liver microsomal stability assays to experimentally confirm the enhanced metabolic stability conferred by the -CF3 group. [7] Further computational studies, particularly molecular dynamics (MD) simulations, could provide deeper insights into the stability of the predicted ligand-protein complex over time, refining our understanding of its binding kinetics. [13]This synergistic approach, blending predictive computational modeling with targeted experimental validation, represents the most efficient path forward in evaluating this compound as a potential therapeutic lead.

References

-

Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. PubMed. Available at: [Link]

-

Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. National Library of Medicine. Available at: [Link]

-

Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available at: [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. Available at: [Link]

-

Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives. ResearchGate. Available at: [Link]

-

2-(((4-(Trifluoromethyl)quinolin-6-yl)amino)methyl)phenols: Synthesis, optical properties, thermal, and electrochemical behavior. ResearchGate. Available at: [Link]

-

The Chemistry of Quinolines. ACS Publications. Available at: [Link]

-

6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline: Insight into the Crystal Structure, Hirshfeld Surface Analysis and Computational Study. ResearchGate. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

Scheme 2. Synthesis of 6, 8, and 9. ResearchGate. Available at: [Link]

-

SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES. Available at: [Link]

-

6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline: Insight into the Crystal Structure, Hirshfeld Surface Analysis and Computational Study. Taylor & Francis Online. Available at: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

-

Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. ResearchGate. Available at: [Link]

-

Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). PubMed. Available at: [Link]

-

Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available at: [Link]

-

Biological Activities of Quinoline Derivatives. Bentham Science. Available at: [Link]

-

Biological activities of quinoline derivatives. PubMed. Available at: [Link]

-

Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. Available at: [Link]

-

Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]

Sources

- 1. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemscene.com [chemscene.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]